molecular formula C13H18FNO B1475262 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol CAS No. 1594062-19-7

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol

Cat. No. B1475262
CAS RN: 1594062-19-7
M. Wt: 223.29 g/mol
InChI Key: FBBIUYNWLXMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, also known as 4-Fluorobenzyl piperidine (4-FBP), is an organic compound that is used in the synthesis of a variety of compounds for a wide range of purposes. It is a versatile molecule that can be used in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. 4-FBP is a highly reactive compound that can be used to create a wide range of products with various properties and applications.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol has been the focus of studies aiming to develop novel compounds with potential therapeutic applications. For instance, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, utilizes a module-assisted two-step one-pot procedure, demonstrating the compound's versatility in medicinal chemistry (Mäding et al., 2006). Similarly, unusual synthesis mechanisms have been observed in the formation of compounds involving 1-(4-fluorobenzyl) derivatives, shedding light on complex chemical behaviors and potential for creating antihistamine candidates (Jha, 2005).

Medicinal Chemistry Applications

In medicinal chemistry, enantioselective synthesis techniques have been developed for cis-3-fluoropiperidin-4-ol, showcasing the importance of this compound derivatives as building blocks for drug discovery. These methods employ fluorination reactions to achieve high levels of enantioselectivity, crucial for creating compounds with desired biological activities (Shaw et al., 2013). Furthermore, novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives have been synthesized, displaying antitumor activity due to their structural features. This research underscores the therapeutic potential of derivatives of this compound in oncology (Yao et al., 2018).

Advanced Drug Discovery

Studies involving this compound derivatives have contributed significantly to the understanding of HIV integrase inhibitors, showcasing the compound's application in developing treatments for HIV/AIDS. These investigations have led to the identification of potent inhibitors, highlighting the compound's role in advancing antiviral drug discovery (Monteagudo et al., 2007).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBIUYNWLXMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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